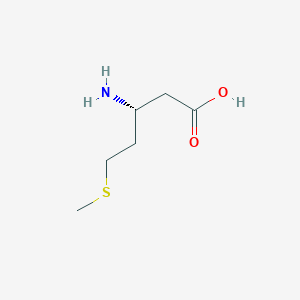

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Übersicht

Beschreibung

L-beta-homomethionine is a beta-amino acid that is (3R)-3-aminopentanoic acid in which one of the terminal methyl hydrogens has been replaced by a methylsulfanyl group. It has a role as a Brassica napus metabolite. It is a beta-amino acid and a methyl sulfide.

Biologische Aktivität

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as 3-amino-5-methylsulfanylpentanoic acid, is a beta-amino acid with significant potential in biomedical research. This compound has garnered attention due to its structural similarities to gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and ongoing research.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₃NO₂S. The presence of a chiral center allows for two enantiomers, which can exhibit different biological activities. The methylsulfanyl group at the 5-position is particularly noteworthy, as it may influence the compound's reactivity and interactions within biological systems.

Research indicates that this compound may influence GABAergic signaling pathways, potentially providing neuroprotective effects and modulating neurotransmission. Specifically, preliminary studies suggest that it could enhance GABAergic transmission, thereby affecting synaptic plasticity and neuronal excitability.

The compound has also shown weak inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This inhibition may have implications for therapeutic strategies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotective Effects

The potential neuroprotective effects of this compound are linked to its structural similarity to GABA. By enhancing GABAergic transmission, it may help mitigate excitotoxicity—a process where excessive stimulation by neurotransmitters leads to neuronal injury or death.

Antioxidant Properties

The methylsulfanyl group may contribute to antioxidant properties, which could be beneficial in reducing oxidative stress within biological systems. Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study Focus | Findings | Reference |

|---|---|---|

| Neurotransmission Modulation | Enhances GABAergic transmission; potential for neuroprotection | |

| Enzyme Inhibition | Weakly inhibits acetylcholinesterase and butyrylcholinesterase | |

| Antioxidant Activity | Methylsulfanyl group may confer antioxidant properties | |

| Synthesis Applications | Used as a chiral building block for synthesizing other biologically active compounds |

Future Directions

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:

- In vivo Studies : Assessing the therapeutic potential in animal models of neurodegenerative diseases.

- Mechanistic Studies : Understanding the interaction with specific receptors and enzymes.

- Synthesis of Derivatives : Exploring derivatives that may enhance bioactivity or reduce side effects.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Role as a Metabolite

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid is identified as a metabolite of Brassica napus (rapeseed), indicating its role in plant metabolism. Its presence in plants suggests potential implications for understanding plant growth and development processes, particularly those related to sulfur metabolism and amino acid biosynthesis .

1.2 Anti-inflammatory Potential

Research has indicated that derivatives of beta-amino acids, including this compound, may exhibit anti-inflammatory properties. These compounds can modulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies involving various derivatives, significant reductions in these markers were observed, suggesting that this compound could be explored further for its therapeutic potential in inflammatory diseases .

Pharmacological Applications

2.1 Neuroprotective Effects

There is growing interest in the neuroprotective effects of beta-amino acids like this compound. Preliminary studies suggest that these compounds may help protect neuronal cells from oxidative stress and apoptosis, potentially leading to applications in neurodegenerative disease treatment .

2.2 Potential Use in Cancer Therapy

Beta-amino acids have been investigated for their role in cancer metabolism. The unique structural features of this compound may allow it to act as a metabolic tracer or therapeutic agent in targeting cancer cells that rely heavily on amino acids for growth and proliferation .

Agricultural Applications

3.1 Enhancing Plant Growth

The application of this compound in agriculture could be significant due to its role as a sulfur-containing amino acid. Sulfur is essential for plant growth, influencing protein synthesis and enzyme function. By supplementing plants with this compound, researchers aim to enhance crop yield and resilience against environmental stressors .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(3R)-3-amino-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNCDVONVDGDV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75946-25-7 | |

| Record name | (3R)-3-Amino-5-(methylthio)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75946-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.